REACTION_CXSMILES
|
[C:1]1([NH2:11])[C:10]2[CH2:9][CH2:8][CH2:7][CH2:6][C:5]=2[CH:4]=[CH:3][CH:2]=1.N1C2C(=CC=C3CCCC3=2)[C:14](=[O:24])[C:13]1=[O:25]>>[CH:7]1[CH:6]=[C:5]2[CH:4]=[CH:3][C:2]3[C:13](=[O:25])[C:14](=[O:24])[NH:11][C:1]=3[C:10]2=[CH:9][CH:8]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=2CCCCC12)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C(C(C2=CC=C3C(=C12)CCC3)=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=C2C(=C1)C=CC3=C2NC(=O)C3=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 54% |
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |